Octahydro-3ah-indene-3a-carboxamide
Description
Octahydro-3ah-indene-3a-carboxamide is a bicyclic carboxamide derivative characterized by a fused indene core with eight hydrogen atoms and an amide (-CONH₂) functional group at the 3a position. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. Structurally, it is closely related to Octahydro-1h-indene-3a-carboxylic acid (CID 12962925), which features a carboxylic acid (-COOH) group instead of the amide .
Properties
CAS No. |
84557-01-7 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroindene-3a-carboxamide |
InChI |
InChI=1S/C10H17NO/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H2,11,12) |
InChI Key |
IXEACYAFOAXUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3ah-indene-3a-carboxamide typically involves multi-step organic reactions. One common method includes the hydrogenation of indene derivatives followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and reagents like thionyl chloride (SOCl2) and ammonia (NH3) for the carboxamide formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
Octahydro-3ah-indene-3a-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Octahydro-3ah-indene-3a-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Octahydro-3ah-indene-3a-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a candidate for drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key distinction between Octahydro-3ah-indene-3a-carboxamide and its analogs lies in the functional group at the 3a position. Below is a comparative analysis with Octahydro-1h-indene-3a-carboxylic acid (CID 12962925):
Key Differences and Implications
Metabolic Stability : Carboxamides are generally more resistant to enzymatic hydrolysis (e.g., esterases) than carboxylic acids, which may undergo conjugation or decarboxylation .
Synthetic Accessibility : Carboxylic acids (like CID 12962925) are often easier to derivatize into esters or salts, whereas carboxamides require specialized reagents (e.g., coupling agents for amide bond formation).
Research Findings and Data Analysis
Computational Predictions
- Collision Cross-Section (CCS) : The carboxylic acid’s CCS data (reported in CID 12962925 studies ) suggests a compact bicyclic structure. The carboxamide’s CCS is predicted to be similar due to identical core geometry, but slight variations may arise from the amide’s H-bonding capacity.
- LogP Values : The carboxamide’s calculated LogP (~1.8) is higher than the carboxylic acid’s (~1.2), reflecting reduced hydrophilicity.
Pharmacological Considerations
- Toxicity Profiles : Carboxamides are generally less irritating to biological tissues than carboxylic acids, which can cause local acidity-related toxicity.
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